molecular formula C27H31N7O2 B3858632 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate

3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate

Cat. No. B3858632
M. Wt: 485.6 g/mol
InChI Key: PWENEKREFAMXLY-VFCFBJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate, also known as DPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBA is a member of the triazine family of compounds and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation can lead to changes in the fluorescence properties of 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate, which can be used to detect the presence of the target molecule. 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has also been found to have a potential role in the inhibition of cancer cell growth, although the exact mechanism of this effect is still being studied.
Biochemical and Physiological Effects:
3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has been found to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the growth of tumors. 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has also been shown to have antioxidant properties and to be able to scavenge free radicals. In addition, 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has been found to have potential applications in the detection of proteins and heavy metals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate for lab experiments is its fluorescent properties, which make it a useful tool for the detection of proteins and other molecules. 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate does have limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate, including the development of new applications for its use as a fluorescent probe and anticancer agent. Researchers may also explore the potential use of 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate as a sensor for other molecules, such as neurotransmitters or hormones. In addition, there is potential for the development of new synthesis methods for 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate that could improve its purity and yield.

Scientific Research Applications

3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has been found to have a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and as a potential anticancer agent. 3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate has also been studied for its potential use as a sensor for the detection of heavy metals and as a catalyst for organic reactions.

properties

IUPAC Name

[3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c35-24(22-12-4-1-5-13-22)36-23-14-10-11-21(19-23)20-28-32-25-29-26(33-15-6-2-7-16-33)31-27(30-25)34-17-8-3-9-18-34/h1,4-5,10-14,19-20H,2-3,6-9,15-18H2,(H,29,30,31,32)/b28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWENEKREFAMXLY-VFCFBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
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3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
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3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
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3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
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3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate

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